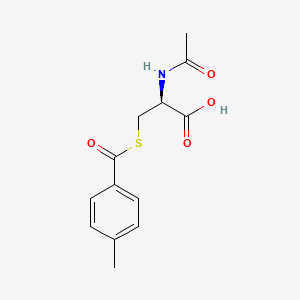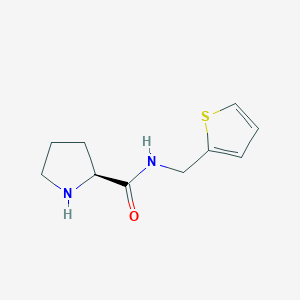
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is a complex organic compound characterized by its multiple hydroxyl groups and a unique heptanal structure. This compound is notable for its intricate stereochemistry, which includes several chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal typically involves multi-step organic synthesis techniques. One common approach is the aldol condensation reaction, followed by selective reduction and protection-deprotection steps to introduce the hydroxyl groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze specific reactions, ensuring high yield and stereoselectivity. Alternatively, chemical synthesis routes are optimized for large-scale production, focusing on cost-effectiveness and efficiency. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in organic reactions.
Biology
The compound’s hydroxyl groups allow it to participate in hydrogen bonding, making it useful in studying protein-ligand interactions and enzyme mechanisms. It can also serve as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Its structural similarity to certain natural products makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the trimethyl groups.
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-methylhexanal: Contains fewer methyl groups, affecting its chemical properties and reactivity.
Uniqueness
The presence of multiple hydroxyl groups and trimethyl substitutions in (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal makes it unique in terms of its chemical reactivity and potential applications. Its complex stereochemistry also distinguishes it from other similar compounds, providing unique opportunities for research and development.
Properties
Molecular Formula |
C10H20O6 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal |
InChI |
InChI=1S/C10H20O6/c1-6(12)7(13)9(3,15)10(4,16)8(2,14)5-11/h5-7,12-16H,1-4H3/t6?,7-,8+,9-,10-/m1/s1 |
InChI Key |
DSAKBVMOWYDGMT-JNSGDMPLSA-N |
Isomeric SMILES |
CC([C@H]([C@](C)([C@@](C)([C@](C)(C=O)O)O)O)O)O |
Canonical SMILES |
CC(C(C(C)(C(C)(C(C)(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


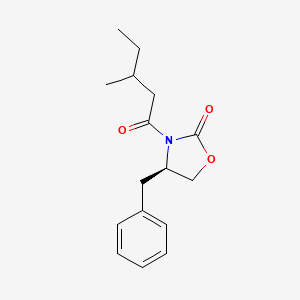
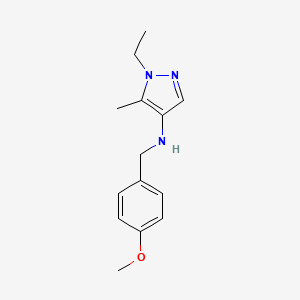
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
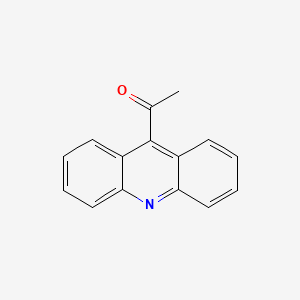
![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750450.png)
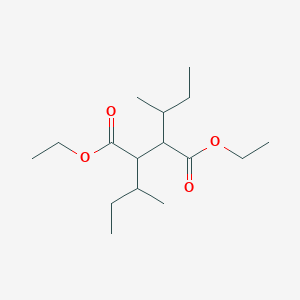
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750474.png)
![[5-Chloro-2-(phenylsulfanyl)phenyl]hydrazine](/img/structure/B11750484.png)
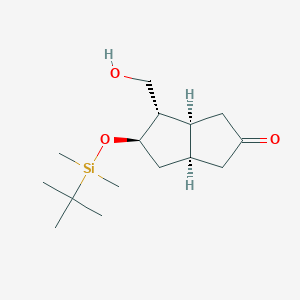
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
